1-(4-Chloro-2-pyridinyl)-1-butanone
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Overview
Description
1-(4-Chloro-2-pyridinyl)-1-butanone is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the 4-position of the pyridine ring and a butanone group attached to the 1-position. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Chloro-2-pyridinyl)-1-butanone can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with butanone in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. These methods often use advanced catalysts and optimized reaction parameters to achieve high purity and yield of this compound .
Chemical Reactions Analysis
1-(4-Chloro-2-pyridinyl)-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4-chloro-2-pyridinecarboxylic acid, while reduction with sodium borohydride can produce 1-(4-chloro-2-pyridinyl)-1-butanol .
Scientific Research Applications
1-(4-Chloro-2-pyridinyl)-1-butanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-pyridinyl)-1-butanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell signaling pathways, thereby affecting cellular functions and responses .
Comparison with Similar Compounds
1-(4-Chloro-2-pyridinyl)-1-butanone can be compared with other similar compounds, such as:
4-Chloro-2-pyridinecarboxaldehyde: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
1-(4-Chloro-2-pyridinyl)-1-butanol: This is a reduced form of this compound and exhibits different reactivity and applications.
4-Chloro-2-pyridinecarboxylic acid: This is an oxidized derivative of this compound and is used in different chemical and industrial applications.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C9H10ClNO |
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Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(4-chloropyridin-2-yl)butan-1-one |
InChI |
InChI=1S/C9H10ClNO/c1-2-3-9(12)8-6-7(10)4-5-11-8/h4-6H,2-3H2,1H3 |
InChI Key |
LZSNKQYNLLFJGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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